5-(3-Ethoxy-4-((4-fluorobenzyl)oxy)phenyl)-1,3,4-oxadiazol-2-amine
CAS No.:
Cat. No.: VC15825668
Molecular Formula: C17H16FN3O3
Molecular Weight: 329.32 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C17H16FN3O3 |
|---|---|
| Molecular Weight | 329.32 g/mol |
| IUPAC Name | 5-[3-ethoxy-4-[(4-fluorophenyl)methoxy]phenyl]-1,3,4-oxadiazol-2-amine |
| Standard InChI | InChI=1S/C17H16FN3O3/c1-2-22-15-9-12(16-20-21-17(19)24-16)5-8-14(15)23-10-11-3-6-13(18)7-4-11/h3-9H,2,10H2,1H3,(H2,19,21) |
| Standard InChI Key | DJSRQMKZCBGSQM-UHFFFAOYSA-N |
| Canonical SMILES | CCOC1=C(C=CC(=C1)C2=NN=C(O2)N)OCC3=CC=C(C=C3)F |
Introduction
5-(3-Ethoxy-4-((4-fluorobenzyl)oxy)phenyl)-1,3,4-oxadiazol-2-amine is a synthetic organic compound belonging to the oxadiazole class of heterocyclic compounds. It features a molecular weight of approximately 329.34 g/mol and includes structural elements such as an ethoxy group, a fluorobenzyl moiety, and an oxadiazole ring, which are significant for its potential biological activities and applications in medicinal chemistry.
Synthesis
The synthesis of 5-(3-Ethoxy-4-((4-fluorobenzyl)oxy)phenyl)-1,3,4-oxadiazol-2-amine involves several multi-step organic reactions. These steps may include condensation reactions, cyclization, and substitution reactions, depending on the starting materials and desired yield. The specific conditions and reagents used can vary based on the desired purity and yield of the final compound.
Biological Activities and Applications
This compound is of interest in pharmacological research due to its potential biological activities. Interaction studies typically focus on its binding affinity to biological targets such as enzymes or receptors, which are crucial for understanding its mechanism of action and optimizing its pharmacological properties.
Comparison with Similar Compounds
| Compound Name | Structure Features | Biological Activity | Unique Aspects |
|---|---|---|---|
| 5-(2-Fluorophenyl)-1,2,4-oxadiazol | Fluorophenyl group | Anticancer activity | Different oxadiazole position |
| 5-(3-Bromo-4-(2-chloro-4-fluorobenzyl)oxy)-1,3,4-oxadiazol | Bromine and chlorine substituents | Antimicrobial properties | Halogenated derivatives |
| 5-(3-Chloro-5-methoxyphenyl)-1,2,4-thiadiazol | Thiadiazole instead of oxadiazole | Antibacterial activity | Different heterocyclic system |
These comparisons illustrate how variations in substituents and ring structures can influence biological activity and potential applications.
Research Findings and Future Directions
Research into 5-(3-Ethoxy-4-((4-fluorobenzyl)oxy)phenyl)-1,3,4-oxadiazol-2-amine is ongoing, with a focus on elucidating its pharmacological properties and optimizing its therapeutic potential. Further studies are required to fully characterize its physical and chemical properties, as well as to explore its potential applications in various scientific fields.
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